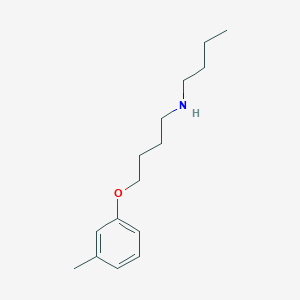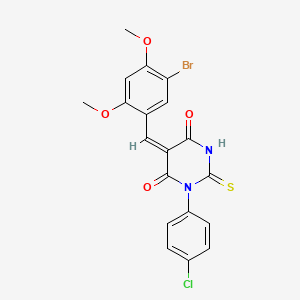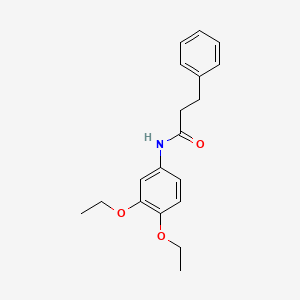![molecular formula C19H20ClN3OS B4971022 3-(1-azocanylcarbonyl)-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4971022.png)
3-(1-azocanylcarbonyl)-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-azocanylcarbonyl)-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole is a chemical compound with potential applications in scientific research. It belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives, which have been shown to exhibit various biological activities, including anticancer, antifungal, and antibacterial properties.
作用机制
The mechanism of action of 3-(1-azocanylcarbonyl)-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells. It has also been reported to inhibit the activity of certain enzymes, such as topoisomerase II and tubulin, which are involved in cell division and proliferation. Additionally, it has been shown to disrupt the mitochondrial membrane potential and increase the production of reactive oxygen species, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, as well as the activity of certain enzymes involved in cancer progression. It has also been shown to possess antifungal and antibacterial activity, which may be due to its ability to disrupt the cell membrane of these microorganisms. Furthermore, it has been reported to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 3-(1-azocanylcarbonyl)-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole in lab experiments is its potential as a lead compound for the development of new drugs for the treatment of cancer, fungal and bacterial infections, and Alzheimer's disease. Another advantage is its ability to induce apoptosis in cancer cells, which could be a useful mechanism for the development of new anticancer drugs. However, one of the limitations is its relatively low solubility in water, which may limit its use in certain experiments. Another limitation is the lack of information on its toxicity and pharmacokinetics, which may hinder its development as a drug candidate.
未来方向
There are several future directions for the research of 3-(1-azocanylcarbonyl)-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole. One direction is to investigate its mechanism of action in more detail, particularly its ability to induce apoptosis in cancer cells. Another direction is to explore its potential as a lead compound for the development of new drugs for the treatment of fungal and bacterial infections, and Alzheimer's disease. Additionally, more studies are needed to evaluate its toxicity and pharmacokinetics, as well as its efficacy in animal models of cancer and other diseases. Finally, the synthesis of new derivatives of this compound with improved solubility and potency could lead to the discovery of new drugs with better therapeutic potential.
合成方法
The synthesis of 3-(1-azocanylcarbonyl)-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole has been reported in the literature. One of the methods involves the reaction of 3-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid with 1-aminocyclopropane-1-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent, such as dichloromethane, at room temperature under nitrogen atmosphere. The resulting product is purified by column chromatography to obtain this compound in good yield and purity.
科学研究应用
3-(1-azocanylcarbonyl)-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit promising anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to possess antifungal and antibacterial activity. Furthermore, it has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. These findings suggest that this compound could be a potential lead compound for the development of new drugs for the treatment of cancer, fungal and bacterial infections, and Alzheimer's disease.
属性
IUPAC Name |
azocan-1-yl-[6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3OS/c20-15-8-6-7-14(11-15)16-12-23-17(13-25-19(23)21-16)18(24)22-9-4-2-1-3-5-10-22/h6-8,11-13H,1-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIIZWJJCHHREU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CSC3=NC(=CN23)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dichlorobenzamide](/img/structure/B4970942.png)
![3-[(4-benzyl-1-piperidinyl)methyl]-1H-indole](/img/structure/B4970943.png)
![1-(3-methoxyphenyl)-4-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B4970949.png)

![ethyl 1-(4-chlorophenyl)-4-[(4-chlorophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B4970958.png)

![N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B4970971.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B4970986.png)
![N-benzyl-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4970995.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4970999.png)
![N~1~-(3,5-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4971008.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3,4-dichlorobenzoate](/img/structure/B4971016.png)

